molecular formula C10H15ClN2O3S B2542065 4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide CAS No. 1245570-13-1

4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B2542065
CAS No.: 1245570-13-1
M. Wt: 278.75
InChI Key: FTVDAJLPOANSRN-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is a sulfolane-derived compound characterized by a tetrahydrothiophene-1,1-dioxide core substituted with a 4-aminophenylamino group at position 4 and a hydroxyl group at position 3.

Properties

IUPAC Name

4-(4-aminoanilino)-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c11-7-1-3-8(4-2-7)12-9-5-16(14,15)6-10(9)13/h1-4,9-10,12-13H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOSPTCJEOYVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with tetrahydrothiophene-3-ol under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the aminophenyl group, leading to the formation of different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The tetrahydrothiophene ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide with its analogs based on substituent variations, molecular properties, and research findings:

Substituent Variations and Structural Features

Compound Name Substituent Molecular Formula Molecular Weight Key Features Evidence ID
4-(Benzylamino)tetrahydrothiophene-3-ol 1,1-dioxide Benzyl C₁₁H₁₅NO₃S 241.305 Lipophilic due to aromatic benzyl group; potential for enhanced membrane permeability
4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide 2-Hydroxyethyl C₆H₁₃NO₄S 195.24 Polar substituent (LogP = -2.09); high solubility in aqueous media
4-(Phenethylamino)tetrahydrothiophene-3-ol 1,1-dioxide Phenethyl C₁₂H₁₇NO₃S 255.33 Extended alkyl chain; balanced lipophilicity (LogP data unavailable)
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide -NH₂ C₄H₉NO₃S 151.18 Simplest analog; high reactivity due to primary amine
4-(Isobutylamino)tetrahydrothiophene-3-ol 1,1-dioxide Isobutyl C₁₄H₂₀ClNO₄S₂ 374.39 Bulky substituent; potential steric hindrance in reactions

Physicochemical Properties

  • Polarity : The 2-hydroxyethyl analog (LogP = -2.09) is significantly more hydrophilic than the benzyl or phenethyl derivatives, making it suitable for aqueous-phase reactions .
  • Stereochemistry: Several analogs (e.g., 4-(benzylamino)-) have undefined stereocenters, complicating enantioselective synthesis .

Biological Activity

4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide (CAS Number: 1245570-13-1) is a sulfur-containing heterocyclic compound with potential biological activities. This article reviews its biochemical properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₃S
Molecular Weight242.30 g/mol
StructureStructure

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Nrf2 Activation : The compound has been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.
  • Enzyme Interaction : It interacts with various enzymes, particularly oxidoreductases, influencing their activity as either substrates or inhibitors.
  • Cell Signaling : The compound affects key signaling pathways, such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Antioxidant Properties

Studies have demonstrated that compounds similar to this compound exhibit significant antioxidant activity. For instance, the related compound p-methylaminophenol has been shown to scavenge free radicals and reduce lipid peroxidation in biological systems .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research indicates that related compounds can inhibit cell growth and induce apoptosis in various cancer cell lines, including MCF-7 and HepG2 cells .

Case Studies

  • Study on Antioxidative Effects : A comparative study found that p-methylaminophenol exhibited stronger antioxidant properties than other aminophenols, suggesting a similar potential for this compound due to its structural similarities .
  • Anticancer Screening : In vitro studies have indicated that derivatives of tetrahydrothiophene compounds demonstrate varying degrees of antiproliferative activity against cancer cell lines such as HL60 and DU-145. These findings highlight the need for further exploration of this compound in cancer research .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, its interactions with cellular enzymes suggest that it may influence drug metabolism and bioavailability in therapeutic contexts.

Applications in Research

The compound is being investigated for various applications:

  • Medicinal Chemistry : Its potential as an anticancer and antioxidant agent is under study.
  • Biochemistry : Used as a model compound to explore enzyme interactions and metabolic pathways.

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